molecular formula C21H18ClN3O2S B11305012 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11305012
M. Wt: 411.9 g/mol
InChI Key: YMOIUGKBTMWUKU-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a novel, complex heterocyclic compound of significant interest in medicinal chemistry and oncology research. This structurally unique molecule features a 1,2-dihydro-3H-pyrrol-3-one core scaffold substituted with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety and a 2-chlorobenzyl group, creating a multifunctional architecture optimized for investigating biological activity and structure-activity relationships. The compound's core structure is closely analogous to several biologically active classes of molecules. The dihydro-pyrrolone scaffold is a privileged structure in drug discovery, while the thiazole ring system is extensively documented as a critical pharmacophore in therapeutic agents . The specific substitution pattern, particularly the 4-methoxyphenyl-thiazole component, is characteristic of compounds investigated for their potent interactions with biological targets. Structural analogs featuring similar thiazole-pyrrolone frameworks have demonstrated notable antiproliferative and antineoplastic activities in preclinical models, suggesting this compound's potential as a valuable chemical tool for oncology research . Preliminary investigations of related compounds indicate several promising mechanisms of action relevant to cancer biology. These include kinase inhibition , where similar maleimide-based derivatives have shown activity against various protein kinase targets . Some analogs also exhibit mitochondria-dependent apoptosis induction in carcinoma cell lines and can affect the G2/M transition checkpoint in the cell cycle, providing multiple pathways for antineoplastic activity . The presence of both chlorobenzyl and methoxyphenyl substituents may enhance cellular permeability and target binding affinity, potentially leading to improved biological activity profiles. This compound is exclusively intended for research applications, including: use as a lead compound in anticancer drug discovery programs ; as a chemical probe for investigating kinase-related signaling pathways ; for in vitro evaluation of antiproliferative effects against established cancer cell lines; and for structure-activity relationship (SAR) studies to optimize thiazole-pyrrolone hybrid scaffolds. Researchers will find this reagent particularly valuable for exploring novel therapeutic approaches for colorectal, cervical, and melanoma cancers, where related compounds have shown promising activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

Molecular Formula

C21H18ClN3O2S

Molecular Weight

411.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C21H18ClN3O2S/c1-27-15-8-6-13(7-9-15)17-12-28-21(24-17)19-18(26)11-25(20(19)23)10-14-4-2-3-5-16(14)22/h2-9,12,23,26H,10-11H2,1H3

InChI Key

YMOIUGKBTMWUKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC=CC=C4Cl)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical method for constructing thiazoles from α-haloketones and thioureas. For the target thiazole:

  • α-Haloketone precursor : 4-Methoxyacetophenone derivative (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one).

  • Thiourea derivative : Unsubstituted thiourea or N-arylthiourea.

Procedure :

  • React 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux for 6–8 hours.

  • Neutralize with aqueous NaHCO₃ and isolate the thiazole via filtration.

  • Purify by recrystallization (ethanol/water).

Key Data :

ParameterValueSource
Yield75–85%
Reaction Temperature80–85°C
SolventEthanol

Alternative Thiazole Formation via Cyclization

Recent methods employ microwave-assisted cyclization for accelerated thiazole synthesis:

  • Reactants : Propargyl bromide derivatives and thioureas.

  • Conditions : DMF, K₂CO₃, microwave irradiation (130°C, 10 min).

  • Advantages : Reduced reaction time and improved regioselectivity.

Construction of the 1,2-Dihydro-3H-Pyrrol-3-one Core

Paal-Knorr Pyrrole Synthesis Modified for Pyrrolones

The pyrrolone ring is synthesized via cyclization of γ-keto amides :

  • Prepare γ-keto amide precursor: 5-Amino-3-oxopentanoic acid benzyl ester.

  • Subject to acid-catalyzed cyclization (HCl, ethanol, reflux).

Mechanism :

  • Protonation of the carbonyl oxygen.

  • Intramolecular nucleophilic attack by the amine group.

  • Dehydration to form the lactam ring.

Optimization :

  • Use triethylamine as a base to suppress side reactions.

  • Yield enhancement via slow addition of reactants in DMF.

Coupling of Thiazole and Pyrrolone Segments

Buchwald-Hartwig Amination

The thiazole and pyrrolone are coupled via C–N cross-coupling :

  • Activate the thiazole at the 2-position with a leaving group (e.g., bromide).

  • React with the pyrrolone’s amine group using a Pd catalyst.

Representative Conditions :

ParameterValueSource
CatalystPd(OAc)₂/Xantphos
BaseCs₂CO₃
SolventDioxane
Temperature100°C, 12 h

Yield : 60–70% after column chromatography.

Direct Alkylation for Benzyl Group Introduction

The 2-chlorobenzyl group is introduced via alkylation :

  • Deprotonate the pyrrolone’s NH group with NaH in THF.

  • Add 2-chlorobenzyl bromide (1.5 equiv) at 0°C.

  • Warm to room temperature and stir for 4 hours.

Workup :

  • Quench with ice water.

  • Extract with dichloromethane and dry over Na₂SO₄.

Integrated Synthetic Routes

Convergent Approach

  • Synthesize thiazole and pyrrolone separately.

  • Couple via Buchwald-Hartwig amination.

  • Install 2-chlorobenzyl via alkylation.

Overall Yield : 40–50% (three steps).

Linear Approach

  • Construct pyrrolone core with pre-installed amine.

  • Form thiazole in situ via Hantzsch method.

  • Final benzylation.

Challenges :

  • Competing side reactions during thiazole formation.

  • Lower yields (30–35%) due to step complexity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR :

    • Thiazole protons: δ 7.2–7.4 (d, J = 8.5 Hz, 2H, Ar–H).

    • Pyrrolone NH: δ 9.8 (s, 1H).

  • IR : Lactam C=O stretch at 1680 cm⁻¹.

Crystallographic Data (Analogous Structures)

ParameterValueSource
Dihedral angle (thiazole–Ar)15.42°
Bond length (C–S)1.74 Å

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

  • Use bulky bases (e.g., DBU) to favor 4-substituted thiazoles.

  • Microwave irradiation enhances reaction homogeneity.

Lactam Ring Stability

  • Avoid strong acids during pyrrolone synthesis to prevent ring-opening.

  • Employ protective groups (e.g., Boc) for the amine .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and chlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Properties

The thiazole and pyrrole moieties in the compound have been associated with antimicrobial activity. Studies have shown that derivatives containing these structures can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one have been tested against various pathogens, demonstrating effectiveness in inhibiting growth .

Anticancer Potential

Research indicates that compounds with similar structural features may also possess anticancer properties. The thiazole ring has been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Further studies are needed to explore the specific pathways involved when using this compound in cancer therapy .

Drug Development

The unique chemical structure of 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one makes it a candidate for drug development. Its ability to interact with biological targets suggests potential as a lead compound for synthesizing new drugs aimed at treating infections or cancer .

Mechanism of Action Studies

Understanding the mechanism of action is crucial for developing effective therapeutics. Interaction studies focusing on binding affinities to specific biological targets are essential to elucidate how this compound exerts its effects. Such studies can provide insights into its pharmacodynamics and pharmacokinetics .

Case Studies

Study Findings
Study on Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.Supports potential use in treating bacterial infections.
Research on Anticancer PropertiesShowed inhibition of tumor cell growth in vitro.Indicates promise in anticancer drug development.
Mechanistic StudyIdentified pathways involved in apoptosis induction in cancer cells.Provides insights for targeted therapy applications.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Property Target Compound CAS 380387-07-5 CAS 951974-59-7
Molecular Formula C20H15ClN3O2S (estimated) C20H16ClN3O2S C16H16ClN3O3S
Molecular Weight (g/mol) ~396.87 397.9 365.8
Key Substituents 2-chlorobenzyl, 4-methoxyphenyl 4-chlorophenyl, 4-methoxyphenyl 5-chloro-2,4-dimethoxyphenyl, 4-methylthiazole
Potential Applications Undisclosed (structural analog) Research chemical Research chemical

Biological Activity

5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound notable for its diverse biological activities. The compound features multiple functional groups, including an amino group, a thiazole ring, and a pyrrole structure, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN3O2S, with a molecular weight of approximately 358.87 g/mol. The presence of the thiazole moiety is particularly significant as it has been associated with various biological activities.

Property Value
Molecular FormulaC21H18ClN3O2S
Molecular Weight358.87 g/mol
Structural FeaturesThiazole, Pyrrole
CAS Number951992-44-2

Antimicrobial Activity

Compounds containing thiazole and pyrrole rings have demonstrated significant antimicrobial properties. For instance, derivatives similar to 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one have shown efficacy against various bacterial strains. The thiazole ring enhances the compound's ability to interact with microbial targets.

Anticancer Potential

Research indicates that the compound may exhibit anticancer activity. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells by interacting with specific cellular pathways. For example, compounds with similar structures have been observed to inhibit cell proliferation in various cancer cell lines.

Neuroprotective Effects

The pyrrole structure in the compound suggests potential neuroprotective effects. Studies on related compounds indicate that they can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL, showcasing their potential as antimicrobial agents .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of thiazole-pyrrole hybrids were synthesized and tested against human cancer cell lines. The results demonstrated that certain derivatives had IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating enhanced efficacy .

The biological activity of 5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one can be attributed to its ability to bind to specific biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in cell signaling pathways.
  • Receptor Binding: It exhibits binding affinity to various receptors implicated in disease processes.
  • Cell Cycle Modulation: The compound influences cell cycle progression in cancer cells, leading to apoptosis.

Q & A

How can researchers optimize the synthetic yield of this compound?

Methodological Answer:
Synthetic yield optimization involves systematic variation of reaction parameters such as solvent polarity, temperature, and stoichiometry. For example, in analogous pyrrolone-thiazole systems, substituting aldehydes (e.g., 3-chlorobenzaldehyde) under reflux conditions with catalytic acid/base improved yields to ~47% . Purification via column chromatography using gradients of ethyl acetate/hexane is recommended to isolate the compound as a crystalline powder. Monitoring reaction progress with TLC and optimizing equivalents of coupling agents (e.g., POCl₃ for cyclization) can further enhance efficiency .

What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:
A multi-technique approach is essential:

  • Elemental analysis to verify stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values).
  • ¹H/¹³C-NMR to resolve aromatic protons (e.g., 4-methoxyphenyl δ ~3.8 ppm for OCH₃) and diastereotopic protons in the pyrrolone ring .
  • LC-MS (ESI) for molecular ion confirmation (e.g., [M+H]+ observed at m/z 386.1232 in related compounds) and purity assessment (>95% by HPLC) .
  • X-ray crystallography (if crystalline) to validate stereochemistry, as demonstrated in pyrazole-aniline derivatives .

How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Methodological Answer:

  • Substituent variation: Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on bioactivity .
  • In vitro assays: Test inhibition of kinase targets (e.g., EGFR, JAK2) using fluorescence polarization assays, with IC₅₀ values compared to reference inhibitors .
  • Computational docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with 4-methoxyphenyl to Tyr residues) .
  • ADMET prediction: Apply SwissADME to assess logP, solubility, and CYP450 inhibition risks .

What experimental design considerations are critical for bioactivity assays?

Methodological Answer:

  • Randomized block designs: Assign treatments (e.g., compound concentrations) randomly within blocks to control for environmental variability .
  • Replication: Use ≥4 replicates per group (n=5–10 samples each) to ensure statistical power, as seen in antioxidant activity studies .
  • Positive/negative controls: Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle-only groups to validate assay conditions .
  • Time-course analysis: Monitor bioactivity at 24, 48, and 72 hours to identify time-dependent effects .

How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Purity verification: Re-analyze disputed batches via HPLC to rule out impurities (>98% purity required for reliable IC₅₀ comparisons) .
  • Assay standardization: Use identical cell lines (e.g., HepG2 vs. HEK293) and serum conditions (e.g., 10% FBS) to minimize variability .
  • Meta-analysis: Pool data from multiple studies (e.g., kinase inhibition assays) and apply ANOVA to identify outliers or methodological biases .

What strategies are effective for modifying the thiazole ring to enhance stability?

Methodological Answer:

  • Ring substitution: Introduce methyl or trifluoromethyl groups at the 5-position of the thiazole to improve metabolic stability, as seen in pyrazole-thiazole hybrids .
  • Chelation studies: Assess metal-binding potential (e.g., Zn²⁺, Fe³⁺) via UV-Vis titration to predict redox stability in biological systems .
  • Accelerated degradation tests: Expose the compound to pH 1–13 buffers at 40°C for 72 hours, monitoring decomposition via LC-MS .

How can computational methods guide the synthesis of analogs?

Methodological Answer:

  • DFT calculations: Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in cyclization steps (e.g., favoring 1,2-dihydro-3H-pyrrol-3-one formation) .
  • Retrosynthetic analysis: Use Synthia or CAS SciFinder to identify viable routes (e.g., Hantzsch thiazole synthesis followed by Buchwald-Hartwig coupling) .
  • SAR visualization: Generate heatmaps (e.g., using PyMOL) to correlate substituent electronegativity with activity trends .

What are best practices for scaling up synthesis from mg to gram quantities?

Methodological Answer:

  • Solvent selection: Replace DMF with toluene/ethanol mixtures for safer large-scale reflux .
  • Catalyst loading: Reduce Pd(PPh₃)₄ from 5 mol% to 1 mol% with microwave assistance to maintain yield while lowering costs .
  • Workflow automation: Use liquid handlers for precise reagent dispensing and inline PAT (Process Analytical Technology) for real-time monitoring .

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